Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, and a piperidine ring . Thiazoles and triazoles are heterocyclic compounds that are often found in biologically active molecules . Piperidine is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The thiazole and triazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The piperidine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
Structural Characterization and Synthesis
- A study focused on the structural characterization of analgesic isothiazolopyridines of the Mannich base type, including X-ray analysis of derivatives, to understand the influence of molecular packing and interactions on their properties. This research could provide insights into designing compounds with improved pharmacological profiles (Karczmarzyk & Malinka, 2008).
Synthesis of Derivatives
- Another study presented a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the diversity of reactions and potential for creating novel compounds with varying biological activities (Mohamed, 2021).
Antimicrobial Evaluation
- Research on the synthesis, characterization, and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines points towards their potential use in addressing microbial resistance, offering a foundation for further development of antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antihypertensive Agents
- A study on the synthesis of certain new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents showcases the therapeutic application possibilities of similar compounds, indicating the breadth of research into heterocyclic compounds for medical use (Bayomi et al., 1999).
Mechanism of Action
Target of action
These include enzymes, receptors, and ion channels involved in various physiological processes .
Mode of action
Thiazole and triazole derivatives often act by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on “Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate”, it’s difficult to say which biochemical pathways it affects. Thiazole and triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole and triazole derivatives generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of action
Thiazole and triazole derivatives can have a variety of effects, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities .
Future Directions
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-5-19-25-24-28(26-19)22(29)21(32-24)20(17-11-9-16(10-12-17)15(3)4)27-13-7-8-18(14-27)23(30)31-6-2/h9-12,15,18,20,29H,5-8,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMDXWHFCHUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCC(C4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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